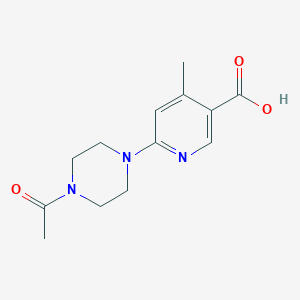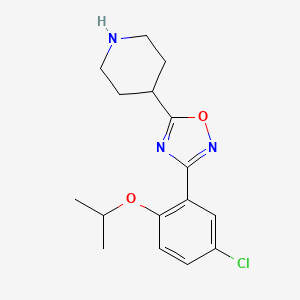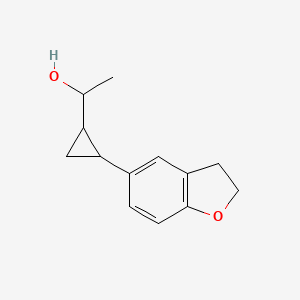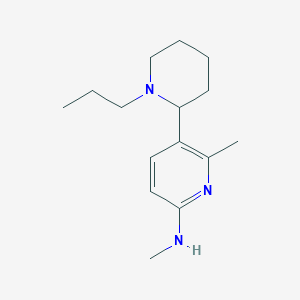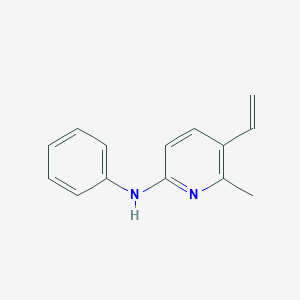
6-Methyl-N-phenyl-5-vinylpyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-N-phenyl-5-vinylpyridin-2-amin ist eine heterocyclische Verbindung, die einen Pyridinring aufweist, der mit einer Methylgruppe, einer Phenylgruppe und einer Vinylgruppe substituiert ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 6-Methyl-N-phenyl-5-vinylpyridin-2-amin beinhaltet typischerweise mehrstufige organische Reaktionen. Eine gängige Methode ist die Suzuki-Kreuzkupplung, bei der 5-Brom-2-methylpyridin-3-amin mit Phenylboronsäure in Gegenwart eines Palladiumkatalysators umgesetzt wird . Die Reaktionsbedingungen umfassen oft eine Base wie Kaliumcarbonat und ein Lösungsmittel wie Toluol, wobei die Reaktion unter Rückflussbedingungen durchgeführt wird.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab. Der Einsatz von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Darüber hinaus werden die Reinigungsschritte, wie Rekristallisation oder Chromatographie, für die großtechnische Produktion optimiert.
Chemische Reaktionsanalyse
Reaktionstypen
6-Methyl-N-phenyl-5-vinylpyridin-2-amin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Vinylgruppe kann zu Aldehyden oder Carbonsäuren oxidiert werden.
Reduktion: Die Nitrogruppe, falls vorhanden, kann zu einem Amin reduziert werden.
Substitution: Die Phenylgruppe kann elektrophile aromatische Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Als Reduktionsmittel werden beispielsweise Lithiumaluminiumhydrid oder Wasserstoffgas in Gegenwart eines Palladiumkatalysators verwendet.
Substitution: Elektrophile aromatische Substitutionsreaktionen verwenden oft Reagenzien wie Brom oder Salpetersäure.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab. So kann beispielsweise die Oxidation der Vinylgruppe zu Aldehyden oder Carbonsäuren führen, während die Reduktion einer Nitrogruppe ein Amin ergibt.
Wissenschaftliche Forschungsanwendungen
6-Methyl-N-phenyl-5-vinylpyridin-2-amin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer heterocyclischer Verbindungen verwendet.
Biologie: Es kann in der Untersuchung von Enzyminhibitoren und Rezeptorliganden eingesetzt werden.
Wirkmechanismus
Der Wirkmechanismus von 6-Methyl-N-phenyl-5-vinylpyridin-2-amin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. So kann es beispielsweise als Enzyminhibitor wirken, indem es an die aktive Stelle des Enzyms bindet und so die Substratbindung und die anschließende katalytische Aktivität verhindert. Die beteiligten Pfade können die Hemmung von Signaltransduktionswegen oder die Modulation der Genexpression umfassen .
Analyse Chemischer Reaktionen
Types of Reactions
6-Methyl-N-phenyl-5-vinylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the vinyl group can yield aldehydes or carboxylic acids, while reduction of a nitro group yields an amine.
Wissenschaftliche Forschungsanwendungen
6-Methyl-N-phenyl-5-vinylpyridin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 6-Methyl-N-phenyl-5-vinylpyridin-2-amine involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of signal transduction pathways or modulation of gene expression .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-Methyl-N-phenylpyridin-3-amin: Ähnliche Struktur, aber ohne die Vinylgruppe.
5-Vinyl-2-methylpyridin-3-amin: Ähnliche Struktur, aber ohne die Phenylgruppe.
N-Phenyl-5-vinylpyridin-2-amin: Ähnliche Struktur, aber ohne die Methylgruppe.
Einzigartigkeit
6-Methyl-N-phenyl-5-vinylpyridin-2-amin ist aufgrund des Vorhandenseins aller drei Substituenten (Methyl-, Phenyl- und Vinylgruppen) am Pyridinring einzigartig. Diese einzigartige Kombination von Substituenten kann zu einer unterschiedlichen chemischen Reaktivität und biologischen Aktivität im Vergleich zu ähnlichen Verbindungen führen .
Eigenschaften
Molekularformel |
C14H14N2 |
|---|---|
Molekulargewicht |
210.27 g/mol |
IUPAC-Name |
5-ethenyl-6-methyl-N-phenylpyridin-2-amine |
InChI |
InChI=1S/C14H14N2/c1-3-12-9-10-14(15-11(12)2)16-13-7-5-4-6-8-13/h3-10H,1H2,2H3,(H,15,16) |
InChI-Schlüssel |
WCSKMAGMIBKKQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=N1)NC2=CC=CC=C2)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


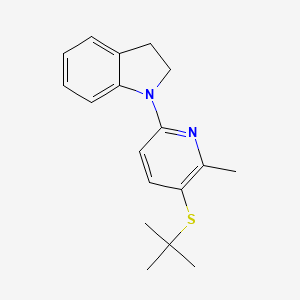




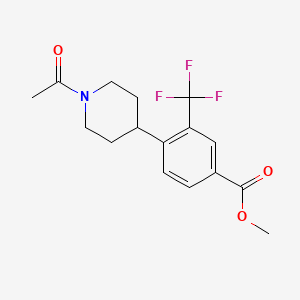

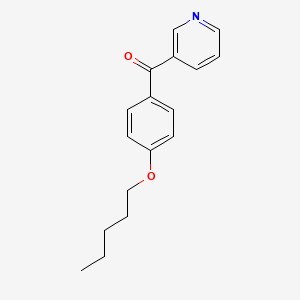
![Methyl 4'-((2-((tert-butoxycarbonyl)amino)ethyl)carbamoyl)-[2,2'-bipyridine]-4-carboxylate](/img/structure/B11806634.png)
